molecular formula C20H23N5O3 B2858083 8-Azepan-1-yl-3-methyl-7-(2-oxo-2-phenyl-ethyl)-3,7-dihydro-purine-2,6-dione CAS No. 714285-46-8

8-Azepan-1-yl-3-methyl-7-(2-oxo-2-phenyl-ethyl)-3,7-dihydro-purine-2,6-dione

Cat. No.: B2858083
CAS No.: 714285-46-8
M. Wt: 381.436
InChI Key: XCOJCSGMDVRISY-UHFFFAOYSA-N
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Description

8-Azepan-1-yl-3-methyl-7-(2-oxo-2-phenyl-ethyl)-3,7-dihydro-purine-2,6-dione is a complex organic compound that belongs to the class of purine derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Azepan-1-yl-3-methyl-7-(2-oxo-2-phenyl-ethyl)-3,7-dihydro-purine-2,6-dione typically involves multi-step organic reactions. The starting materials might include purine derivatives, azepane, and phenyl ethyl ketone. Common synthetic routes may involve:

  • Alkylation reactions to introduce the azepan-1-yl group.
  • Condensation reactions to form the purine ring system.
  • Oxidation and reduction steps to achieve the desired functional groups.

Industrial Production Methods

Industrial production of such compounds often involves optimizing the reaction conditions to maximize yield and purity. This may include:

  • Use of catalysts to accelerate the reactions.
  • Control of temperature and pressure to favor the desired reaction pathways.
  • Purification techniques such as crystallization, distillation, or chromatography.

Chemical Reactions Analysis

Types of Reactions

8-Azepan-1-yl-3-methyl-7-(2-oxo-2-phenyl-ethyl)-3,7-dihydro-purine-2,6-dione can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of ketones or other functional groups.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Potential therapeutic agent for various diseases.

    Industry: Used in the synthesis of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of 8-Azepan-1-yl-3-methyl-7-(2-oxo-2-phenyl-ethyl)-3,7-dihydro-purine-2,6-dione involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymatic activity.

    Receptors: Binding to cellular receptors to modulate signaling pathways.

    DNA/RNA: Intercalation or binding to nucleic acids to affect gene expression.

Comparison with Similar Compounds

Similar Compounds

    Caffeine: A well-known purine derivative with stimulant properties.

    Theobromine: Another purine derivative found in chocolate.

    Adenosine: A naturally occurring purine nucleoside involved in energy transfer.

Uniqueness

8-Azepan-1-yl-3-methyl-7-(2-oxo-2-phenyl-ethyl)-3,7-dihydro-purine-2,6-dione is unique due to its specific structural features, such as the azepane ring and the phenyl ethyl ketone moiety, which may confer distinct biological activities and chemical reactivity.

Properties

IUPAC Name

8-(azepan-1-yl)-3-methyl-7-phenacylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N5O3/c1-23-17-16(18(27)22-20(23)28)25(13-15(26)14-9-5-4-6-10-14)19(21-17)24-11-7-2-3-8-12-24/h4-6,9-10H,2-3,7-8,11-13H2,1H3,(H,22,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCOJCSGMDVRISY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCCCCC3)CC(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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